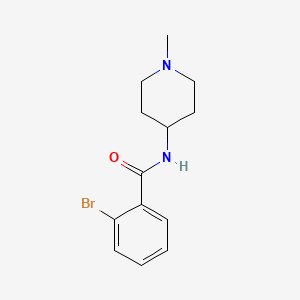![molecular formula C21H26N2O3S B5091151 N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, commonly known as EPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPPS is a piperidine derivative that has been synthesized through several methods and has been extensively studied for its potential applications in various fields.
作用機序
The mechanism of action of EPPS is not fully understood. However, it is believed that EPPS acts as a buffer by binding to protons and preventing changes in pH. EPPS has a pKa of 8.0, which makes it an effective buffer in the physiological pH range.
Biochemical and Physiological Effects:
EPPS has been shown to have several biochemical and physiological effects. In addition to its buffering properties, EPPS has been shown to enhance the activity of enzymes such as alkaline phosphatase and beta-galactosidase. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of EPPS is its ability to act as a buffer in physiological conditions. This makes it an ideal candidate for use in electrophysiological recordings and other experiments that require precise control of pH. However, EPPS has some limitations, including its toxicity at high concentrations and its potential to interfere with some biochemical assays.
将来の方向性
There are several future directions for research on EPPS. One area of interest is the development of new methods for synthesizing EPPS that are more efficient and environmentally friendly. Another area of interest is the potential use of EPPS in drug delivery systems, where it could be used as a pH-sensitive carrier for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of EPPS and its potential applications in other fields, such as biotechnology and materials science.
Conclusion:
In conclusion, EPPS is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPS has been synthesized through several methods and has been extensively studied for its buffering properties, as well as its ability to enhance enzyme activity and inhibit amyloid beta aggregation. While EPPS has some limitations, it has several advantages that make it an ideal candidate for use in lab experiments. Further research is needed to fully understand the potential applications of EPPS in various fields and to develop more efficient methods for synthesizing this compound.
合成法
EPPS can be synthesized through several methods, including the reaction of 2-ethylphenylamine with 4-methylbenzenesulfonyl chloride and piperidine. Another method involves the reaction of 2-ethylphenyl isocyanate with 4-methylbenzenesulfonamide and piperidine. The synthesis of EPPS is a complex process that requires careful control of reaction conditions to obtain a pure product.
科学的研究の応用
EPPS has been widely studied for its potential applications in scientific research. One of the major applications of EPPS is in the field of neuroscience, where it has been used as a buffer for electrophysiological recordings. EPPS has been shown to improve the signal-to-noise ratio of recordings by reducing the background noise.
特性
IUPAC Name |
N-(2-ethylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-17-6-4-5-7-20(17)22-21(24)18-12-14-23(15-13-18)27(25,26)19-10-8-16(2)9-11-19/h4-11,18H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBRJIDLWQNQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)
![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)


![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)

![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)